molecular formula C10H10N2S B2933339 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole CAS No. 2176201-66-2

4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole

Cat. No.: B2933339
CAS No.: 2176201-66-2
M. Wt: 190.26
InChI Key: GWGNRUHXOMZUCQ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole (CAS 2176201-66-2) is a high-purity chemical compound with the molecular formula C 10 H 10 N 2 S and a molecular weight of 190.26 g/mol . This organosulfur heterocycle features a 1,2,3-thiadiazole core, a five-membered aromatic ring containing sulfur and two nitrogen atoms, substituted with a 2,4-dimethylphenyl group . The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry and is a highly useful intermediate due to its role as a bioisostere for other heterocyclic systems like oxadiazole and thiazole; this substitution often leads to analogues with improved pharmacological activity due to the sulfur atom imparting enhanced liposolubility . Compounds based on the 1,2,3-thiadiazole nucleus are the subject of extensive research for their broad spectrum of biological activities. Scientific literature has established that 1,3,4-thiadiazole derivatives demonstrate prominent antimicrobial activity against various bacteria and fungi . Beyond antimicrobial applications, this class of compounds is also investigated for other therapeutic areas, including use as antiviral, anti-inflammatory, and herbicide agents . As such, this compound serves as a critical synthetic building block for researchers developing new active molecules in pharmaceutical and agrochemical discovery . This product is intended for research purposes as a chemical reference standard or a starting material for further synthesis. It is supplied as a brown oil and should be stored sealed in a dry environment, preferably at 4-8°C . Please note: All products are for research use only and are not intended for human or animal use, diagnosis, or as medicinal products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethylphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-3-4-9(8(2)5-7)10-6-13-12-11-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNRUHXOMZUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 4 2,4 Dimethylphenyl 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and offers insights into the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiadiazole ring and the dimethylphenyl moiety. The single proton on the thiadiazole ring (H-5) typically appears as a singlet in a downfield region due to the electron-withdrawing nature of the heterocyclic system. The dimethylphenyl group presents a more complex pattern with three aromatic protons and two methyl singlets.

The ¹³C NMR spectrum complements the proton data, showing signals for the two carbons of the thiadiazole ring and the carbons of the substituted phenyl ring, including the two methyl carbons. dergipark.org.tr The chemical shifts are influenced by the electronic environment of each nucleus.

To unambiguously assign these resonances, multi-dimensional NMR techniques are employed. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons on the dimethylphenyl ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, for instance, matching the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). ipb.pt HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would include those from the methyl protons to the quaternary and protonated carbons of the phenyl ring, and from the aromatic protons (particularly H-6') to the C-4 carbon of the thiadiazole ring, confirming the link between the two ring systems.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H at position)
Thiadiazole Ring
C-4-~155-160H-5, H-6', H-5'
C-5~8.5-9.0 (s)~125-130C-4
Dimethylphenyl Ring
C-1'-~130-135H-3', H-5', 2'-CH₃
C-2'-~138-142H-3', 2'-CH₃
C-3'~7.2-7.4 (s)~130-134C-1', C-2', C-4', C-5'
C-4'-~140-144H-3', H-5', 4'-CH₃
C-5'~7.1-7.3 (d)~127-131C-1', C-3', C-4', C-6'
C-6'~7.6-7.8 (d)~128-132C-1', C-2', C-4', C-5'
2'-CH₃~2.3-2.5 (s)~20-22C-1', C-2', C-3'
4'-CH₃~2.3-2.5 (s)~20-22C-3', C-4', C-5'

NOESY experiments provide information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of a molecule. In the case of this compound, the key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the thiadiazole ring.

A NOESY experiment would be expected to show a cross-peak between the protons of the ortho-methyl group (2'-CH₃) on the phenyl ring and the H-5 proton of the thiadiazole ring. The intensity of this correlation is inversely proportional to the sixth power of the distance between these protons. A strong NOE signal would indicate a conformation where these groups are relatively close in space, suggesting significant twisting of the phenyl ring out of the plane of the thiadiazole ring to relieve steric hindrance.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups. globalresearchonline.net

For this compound, the IR and Raman spectra would display characteristic bands corresponding to the vibrations of the aromatic C-H bonds, the aliphatic C-H bonds of the methyl groups, the C=C bonds of the phenyl ring, and the various stretching and bending modes of the 1,2,3-thiadiazole (B1210528) ring (C=N, N=N, C-S). mdpi.com The presence of a band around 2230 cm⁻¹ in related cyano-substituted benzobisthiadiazoles confirms the utility of IR for identifying specific functional groups. mdpi.comresearchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Region
Aromatic C-H Stretch3100-3000Stretching
Aliphatic C-H Stretch (Methyl)2980-2850Stretching
Aromatic C=C Stretch1620-1580, 1520-1470Stretching
Thiadiazole Ring Stretch (C=N, N=N)1500-1400Stretching
Methyl C-H Bend1460-1440, 1380-1370Bending
In-plane Aromatic C-H Bend1300-1000Bending
C-S Stretch800-600Stretching
Out-of-plane Aromatic C-H Bend900-675Bending

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₀N₂S), the calculated exact mass of the protonated molecule [M+H]⁺ is 191.06375.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the initial loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion. rsc.orgnih.gov This elimination is a key diagnostic feature. The resulting radical cation can then undergo further fragmentation, typically involving the substituted phenyl ring.

Predicted Fragmentation Pathway:

[C₁₀H₁₀N₂S]⁺˙ (M⁺˙)[C₁₀H₁₀S]⁺˙ + N₂

[C₁₀H₁₀S]⁺˙ → Further fragmentation of the side chain, e.g., loss of a methyl radical (CH₃˙) to form [C₉H₇S]⁺ .

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

The 1,2,3-thiadiazole ring is expected to be essentially planar. A key structural parameter is the dihedral angle between this heterocyclic ring and the dimethylphenyl ring. Due to steric hindrance from the ortho-methyl group (2'-CH₃), this angle is expected to be significantly greater than 0°, leading to a non-coplanar arrangement of the two ring systems.

Theoretical and Computational Investigations of 4 2,4 Dimethylphenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods are used to determine the electronic structure, preferred geometries, and energy landscapes of chemical systems.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can provide accurate molecular geometries at a manageable computational cost. For 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole, geometry optimization would be performed to find the most stable arrangement of its atoms in space.

The process involves starting with an initial guess for the molecular structure and iteratively solving the Kohn-Sham equations to minimize the total energy of the system. A popular functional for such calculations on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency. nih.govresearchgate.net The optimization would likely show that the 1,2,3-thiadiazole (B1210528) ring is nearly planar, a common feature for many aromatic heterocyclic compounds. acs.org The dimethylphenyl group would be twisted relative to the thiadiazole ring to minimize steric hindrance between the ortho-methyl group and the heterocyclic ring.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet realistic, optimized geometrical parameters for this compound, as would be obtained from a DFT/B3LYP calculation. This data is for illustrative purposes as specific experimental or calculated data for this exact molecule is not readily available in the literature.

ParameterBond/AnglePredicted Value
Bond LengthC(thiadiazole)-C(phenyl)~1.48 Å
Bond LengthN=N (thiadiazole)~1.27 Å
Bond LengthN-S (thiadiazole)~1.65 Å
Bond AngleC-N-N (thiadiazole)~115°
Dihedral AngleC(ring)-C(ring)-C(phenyl)-C(phenyl)~45°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and predicting the energy of the lowest electronic excitation. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO would likely be distributed over the electron-deficient 1,2,3-thiadiazole ring. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com DFT calculations are routinely used to compute these orbital energies and the resulting band gap. researchgate.net

Illustrative Frontier Orbital Energies This table provides representative energy values for the frontier molecular orbitals of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This data is for illustrative purposes.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
Band Gap (ΔE) 5.15

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring, suggesting these are sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the phenyl ring and the methyl groups would exhibit positive potential, indicating them as potential sites for nucleophilic interaction. The sulfur atom in the 1,2,3-thiadiazole ring can also exhibit complex electrostatic features, sometimes showing regions of both positive and negative potential, which can influence its interaction with other molecules.

Molecular Dynamics Simulations for Conformational Space and Flexibility Analysis

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and intermolecular interactions.

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring the rotational dynamics of the dimethylphenyl group relative to the thiadiazole ring. nih.govrsc.org The simulation would reveal the preferred dihedral angle and the energy barrier for rotation, which can be important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. The flexibility of the molecule is expected to be limited, with the main motion being this torsional rotation.

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles, or ab initio, calculations can be used to predict various spectroscopic properties, including NMR chemical shifts. These predictions can be instrumental in confirming the structure of a newly synthesized compound or in assigning experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational predictions would help in the assignment of the various proton and carbon signals. For instance, the chemical shift of the single proton on the thiadiazole ring would be predicted, along with the distinct signals for the protons on the dimethylphenyl ring. Similarly, the ¹³C chemical shifts for the carbons in both the heterocyclic and aromatic rings would be calculated. Comparing these predicted shifts with experimental data can provide strong evidence for the compound's structure. dergipark.org.trmdpi.com

Illustrative Predicted NMR Chemical Shifts The following table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using the GIAO-DFT method. This data is for illustrative purposes.

Atom TypePredicted Chemical Shift (ppm)
¹H (Thiadiazole C-H)~8.0-8.5
¹H (Aromatic)~7.0-7.5
¹H (Methyl)~2.3-2.6
¹³C (Thiadiazole C-S)~160-165
¹³C (Thiadiazole C-N)~140-145
¹³C (Aromatic)~125-140
¹³C (Methyl)~20-22

Simulated Vibrational Spectra for Comparison with Experimental Data

Information regarding the simulated infrared (IR) and Raman spectra of this compound is not available in the reviewed scientific literature. Typically, such simulations are performed using quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra are invaluable for interpreting experimental data by providing a basis for assigning specific vibrational modes to observed spectral bands. However, no published studies were found that have performed these calculations for this compound.

Computational Assessment of Aromaticity and Electronic Delocalization within the Thiadiazole Ring System

A computational assessment of the aromaticity and electronic delocalization specific to the 1,2,3-thiadiazole ring in this compound has not been reported in the accessible literature. The aromatic character of heterocyclic rings is a subject of significant theoretical interest and is often evaluated using various computational methods. wikipedia.orgisres.org These can include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetism-based indices such as Nucleus-Independent Chemical Shift (NICS), and analyses of electron delocalization. researchgate.net

The 1,2,3-thiadiazole ring is considered an aromatic system due to its planar structure and delocalized π-electrons. isres.orgchemicalbook.com Computational studies on the parent 1,2,3-thiadiazole and other derivatives would typically analyze bond lengths, magnetic shielding within the ring, and the distribution of electron density to quantify its aromatic character. The presence of the 2,4-dimethylphenyl substituent at the 4-position would be expected to influence the electronic properties and aromaticity of the thiadiazole ring through electronic effects. However, without specific computational studies on this molecule, a detailed and data-driven discussion on this topic is not possible.

Mechanistic Pathways in Reactions Involving 4 2,4 Dimethylphenyl 1,2,3 Thiadiazole

Investigation of Electrophilic Aromatic Substitution on the Phenyl Moiety

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The reaction is completed by the removal of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. byjus.commasterorganicchemistry.com

For 4-(2,4-dimethylphenyl)-1,2,3-thiadiazole, electrophilic attack is directed to the positions ortho and para to the activating methyl groups. The primary positions for substitution are C3, C5, and C6 of the phenyl ring. The directing effect of the substituents can be summarized as follows:

-CH₃ at C2: ortho-directing (to C3) and para-directing (to C5).

-CH₃ at C4: ortho-directing (to C3 and C5).

1,2,3-Thiadiazol-4-yl group at C1: This group is deactivating and meta-directing.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position on Phenyl RingActivating/Deactivating GroupsPredicted Reactivity
C3Ortho to C2-CH₃, Ortho to C4-CH₃Highly Favored
C5Para to C2-CH₃, Ortho to C4-CH₃Highly Favored
C6Ortho to C1-ThiadiazoleLess Favored

Nucleophilic Attack and Ring-Opening Reactions of the Thiadiazole Heterocycle

The 1,2,3-thiadiazole (B1210528) ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The carbon atoms of the thiadiazole ring have a low electron density due to the electronegativity of the adjacent nitrogen and sulfur atoms, making them electrophilic centers. nih.gov Nucleophilic attack can occur at the C4 or C5 position of the thiadiazole ring.

A common reaction pathway involves the attack of a strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, leading to the cleavage of the N2-N3 or S1-C5 bond. For 4-aryl-1,2,3-thiadiazoles, base-catalyzed decomposition can lead to the formation of alkynyl thiolates. This transformation is believed to proceed through a mechanism involving initial deprotonation at C5 (if unsubstituted), followed by ring cleavage. In the case of 4-substituted 1,2,3-thiadiazoles, nucleophilic attack at C5 can initiate ring opening.

For instance, the reaction of 4-aryl-1,2,3-thiadiazoles with a base can generate an alkynyl thiolate anion, which can then be trapped by an electrophile. researchgate.net This suggests a mechanistic pathway where the nucleophile attacks the thiadiazole ring, leading to its fragmentation with the extrusion of dinitrogen.

The general mechanism can be depicted as:

Nucleophilic attack on the thiadiazole ring.

Formation of an unstable intermediate.

Ring cleavage with the elimination of a stable molecule like N₂.

Formation of a reactive intermediate, such as a vinyl anion or a thioketene, which can undergo further reactions.

Cycloaddition and Rearrangement Reactions of the Thiadiazole Ring

1,2,3-Thiadiazoles can undergo thermal and photochemical rearrangements. A characteristic reaction is the extrusion of molecular nitrogen upon heating or irradiation, leading to the formation of a highly reactive thiirene (B1235720) intermediate. rsc.orgresearchgate.net Thiirenes are three-membered rings containing a sulfur atom and a carbon-carbon double bond. These intermediates are generally unstable and can rearrange to form thioketenes. rsc.org

For this compound, this photochemical or thermal decomposition would be expected to yield (2,4-dimethylphenyl)thioketene. The proposed mechanistic pathway is:

Nitrogen Extrusion: this compound → N₂ + 2-(2,4-Dimethylphenyl)thiirene

Rearrangement: 2-(2,4-Dimethylphenyl)thiirene → (2,4-Dimethylphenyl)thioketene

Furthermore, 1,2,3-thiadiazoles can participate in cycloaddition reactions, although this is less common for the neutral ring system. However, quaternization of the thiadiazole ring can lead to the formation of azolium methanides, which are 1,3-dipoles. These dipoles can then undergo cycloaddition reactions with various dipolarophiles.

Computational Modeling of Reaction Pathways and Transition State Analysis

DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for different reaction pathways, allowing for the prediction of the most favorable mechanism.

Analyze the electronic structure of molecules, including frontier molecular orbitals (HOMO and LUMO), to predict reactivity and regioselectivity. rsc.org

For electrophilic aromatic substitution on the phenyl moiety, computational modeling can help to quantify the activating and directing effects of the methyl and thiadiazolyl substituents by calculating the relative energies of the possible sigma complex intermediates.

In the case of nucleophilic attack and ring-opening, DFT calculations can map the potential energy surface for the approach of the nucleophile to the thiadiazole ring and the subsequent bond-breaking and bond-forming steps. This can help to identify the rate-determining step and the structure of the transition state.

For cycloaddition and rearrangement reactions, computational studies can elucidate the mechanism of nitrogen extrusion and the subsequent fate of the thiirene intermediate. Theoretical calculations can also predict the stereochemical and regiochemical outcomes of cycloaddition reactions involving activated thiadiazole derivatives.

Table 2: Representative Calculated Parameters from DFT Studies on Thiadiazole Derivatives

ParameterDescriptionTypical Application
Activation Energy (Ea) The minimum energy required for a reaction to occur.Comparing the feasibility of different reaction pathways.
Gibbs Free Energy of Reaction (ΔG) The change in free energy during a reaction, indicating spontaneity.Determining the thermodynamic favorability of a reaction.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Assessing the chemical reactivity and stability of a molecule.
Natural Bond Orbital (NBO) Analysis A method to study charge distribution and bonding interactions.Understanding the electronic effects of substituents.

This table is illustrative and based on general findings from DFT studies on heterocyclic compounds.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of reactions involving this compound is governed by both kinetic and thermodynamic factors.

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. These reactions are typically irreversible and are often carried out at lower temperatures. For electrophilic aromatic substitution, the distribution of isomers can be kinetically controlled, with the relative rates of attack at different positions on the phenyl ring determining the product ratio.

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. These reactions are typically reversible and are often carried out at higher temperatures, allowing for the equilibration of products. The relative stabilities of the possible products, determined by their Gibbs free energies, will dictate the final product distribution.

In the case of the thermal decomposition of 1,2,3-thiadiazoles, the reaction is typically under kinetic control as the extrusion of nitrogen is an irreversible process. The subsequent rearrangement of the thiirene intermediate is also a kinetically controlled process.

For nucleophilic ring-opening reactions, the reaction conditions can be manipulated to favor either kinetic or thermodynamic products. For example, the choice of nucleophile, solvent, and temperature can influence the reaction pathway and the stability of the intermediates and products.

Structure Activity Relationship Sar Studies of 4 2,4 Dimethylphenyl 1,2,3 Thiadiazole Analogues

Design Principles for Structural Modifications on the Phenyl Ring and Thiadiazole Core

The design of analogues of 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole would be guided by established principles of medicinal chemistry aimed at exploring and optimizing the compound's interaction with a biological target. Modifications would systematically probe the roles of the phenyl ring and the thiadiazole core in eliciting a biological response.

Phenyl Ring Modifications: The 2,4-dimethyl substitution pattern on the phenyl ring is a key feature. Design principles for its modification would include:

Exploring Steric Hindrance: The methyl groups at positions 2 and 4 create specific steric bulk. Analogues would be designed with smaller (e.g., hydrogen) or larger (e.g., ethyl, isopropyl) alkyl groups to determine the optimal size for activity.

Investigating Electronic Effects: The electron-donating nature of the methyl groups influences the electron density of the phenyl ring. Analogues with electron-withdrawing groups (e.g., halogens like chlorine or fluorine, nitro groups) or other electron-donating groups (e.g., methoxy) at various positions (ortho, meta, para) would be synthesized to understand the impact of electronics on activity. For instance, studies on other 1,2,3-thiadiazole (B1210528) derivatives have shown that substitutions on the phenyl ring significantly affect their inhibitory action, with para-substituents sometimes exhibiting more cytotoxic potency than ortho-substituted derivatives. mdpi.com

Thiadiazole Core Modifications: The 1,2,3-thiadiazole ring is a critical pharmacophore. Modifications to this core would be more conservative to maintain its essential structural features:

Isosteric Replacement: While challenging, isosteric replacement of the sulfur or nitrogen atoms with other heteroatoms could be explored to understand their roles in binding interactions. For example, replacing the 1,2,3-thiadiazole with an isomeric 1,3,4-thiadiazole (B1197879) or an oxadiazole could reveal the importance of the specific arrangement of heteroatoms for biological activity.

Substitution at C5: The C5 position of the 1,2,3-thiadiazole ring is a potential site for introducing substituents to explore additional binding interactions with a target. Small alkyl or functional groups could be introduced to probe for nearby pockets in the binding site.

Synthesis and Characterization of Analogues with Varied Substitution Patterns

The synthesis of this compound analogues would likely follow established synthetic routes for 4-aryl-1,2,3-thiadiazoles. A common method involves the Hurd-Mori reaction, where a hydrazone is treated with thionyl chloride.

For analogues with varied substitution patterns on the phenyl ring, the synthesis would start from appropriately substituted acetophenones. These would be converted to their corresponding hydrazones, followed by cyclization to form the desired 4-(substituted-phenyl)-1,2,3-thiadiazole.

The characterization of these newly synthesized analogues would be crucial to confirm their structures and purity. Standard analytical techniques would be employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to determine the chemical structure and confirm the position of substituents.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Elemental Analysis: To determine the elemental composition of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Properties

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.

Selection and Calculation of Molecular Descriptors (e.g., topological, electronic, steric)

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural features of the analogues. These descriptors can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule and include parameters like molecular volume, surface area, and molar refractivity.

The selection of relevant descriptors is a critical step and is often guided by the known or hypothesized mechanism of action of the compounds.

Statistical Validation of QSAR Models

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity. The predictive power of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation: This is often performed using the leave-one-out cross-validation (q2) method, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

External Validation: The dataset is divided into a training set (to build the model) and a test set (to validate the model). The model's ability to predict the activity of the compounds in the test set is a measure of its external predictive power, often assessed by the predicted R2 (R2pred).

A statistically robust and validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized analogues.

Ligand Design and Rational Modification Strategies Based on Computational Insights

Computational methods, including molecular docking and insights from QSAR models, can provide a rational basis for designing new and more potent analogues.

If the biological target of this compound is known and its three-dimensional structure is available, molecular docking studies can be performed. This involves computationally placing the analogues into the binding site of the target protein to predict their binding orientation and affinity. The results of docking studies can:

Identify key amino acid residues involved in the binding interaction.

Suggest modifications to the ligand that could enhance these interactions (e.g., by forming additional hydrogen bonds or hydrophobic contacts).

Explain the observed SAR trends from experimental data.

The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also guide ligand design. These maps highlight regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky substituent is favored at a particular position on the phenyl ring to enhance binding affinity.

By integrating the information from SAR studies, QSAR models, and molecular docking, a rational approach to ligand design can be adopted to systematically modify the structure of this compound to develop analogues with improved biological activity.

Exploration of Potential Applications of 4 2,4 Dimethylphenyl 1,2,3 Thiadiazole in Advanced Materials and Chemical Technologies Excluding Prohibited Areas

Utilization as a Building Block in Organic Electronic Materials

The unique electronic properties of the thiadiazole ring, characterized by its electron-deficient nature, make it an attractive component for organic electronic materials. isres.org The incorporation of such heterocyclic systems into larger conjugated molecules can significantly influence their electronic and photophysical properties.

Conjugated polymers, which form the active layer in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), are often designed with alternating electron-donating and electron-accepting units to tune their band gap and charge transport characteristics. mdpi.com The electron-deficient 1,2,3-thiadiazole (B1210528) moiety could potentially serve as an effective electron-accepting unit in such polymers.

When copolymerized with suitable electron-donating monomers, polymers incorporating the 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole unit could exhibit intramolecular charge transfer (ICT) upon photoexcitation. This is a crucial characteristic for OPV materials as it facilitates the generation of charge carriers (electrons and holes). The dimethylphenyl substituent could enhance the solubility of the resulting polymer, which is a critical factor for solution-based processing of organic electronic devices.

In the context of OLEDs, the 1,2,3-thiadiazole unit could be part of the emissive layer. By carefully selecting the co-monomers, the emission color of the polymer could be tuned across the visible spectrum. The inherent thermal and chemical stability of the thiadiazole ring could also contribute to the operational lifetime of the OLED device. nih.gov

Table 1: Potential Properties of a Conjugated Polymer Incorporating this compound

PropertyPotential CharacteristicRationale
Electronic Nature Electron-acceptingBased on the known electron-deficient character of the 1,2,3-thiadiazole ring.
Solubility Potentially enhancedThe 2,4-dimethylphenyl group can improve solubility in organic solvents.
Band Gap TunableCan be modulated by the choice of the electron-donating co-monomer.
Application OPVs, OLEDsSuitable for use in the active layer of organic electronic devices.

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the active materials, which in turn are influenced by their molecular packing in the solid state. nih.gov For a material based on this compound, the planarity of the thiadiazole ring could promote π-π stacking interactions between adjacent molecules, which is favorable for charge transport.

However, the non-planar nature of the dimethylphenyl group, due to steric hindrance between the methyl groups and the thiadiazole ring, might disrupt close packing. This could lead to more amorphous thin films, which can sometimes be beneficial in OLEDs by preventing aggregation-caused quenching of emission, but might be detrimental for charge mobility in OPVs and organic field-effect transistors (OFETs).

Computational studies on related 4-aryl-1,2,3-thiadiazoles could provide insights into the likely frontier molecular orbital (HOMO and LUMO) energy levels of this compound. researchgate.netresearchgate.net These energy levels are critical in determining the efficiency of charge injection and transport in a device. It is anticipated that the electron-withdrawing nature of the 1,2,3-thiadiazole ring would lead to a relatively low-lying LUMO, which is a desirable trait for n-type (electron-transporting) materials.

Application as a Ligand in Coordination Chemistry

Thiadiazole derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various transition metals. isres.orggranthaalayahpublication.org The nitrogen atoms of the 1,2,3-thiadiazole ring in this compound possess lone pairs of electrons that can coordinate to a metal center.

Metal complexes of this compound could be synthesized by reacting the thiadiazole derivative with a suitable metal salt in an appropriate solvent. researchgate.net The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the metal ion, its coordination preferences, and the reaction conditions. The bulky dimethylphenyl group might influence the number of ligands that can coordinate to a single metal center due to steric hindrance.

Table 2: General Synthetic Approach for Metal-Thiadiazole Complexes

ReactantsSolventGeneral Reaction
This compound, Metal Salt (e.g., CuCl₂, Zn(OAc)₂)Ethanol, Methanol, or AcetonitrileStirring at room temperature or refluxing.

The formation of metal-thiadiazole complexes can be confirmed and their structures elucidated using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the thiadiazole nitrogen to the metal center would likely cause a shift in the stretching frequencies of the C=N and N-N bonds within the thiadiazole ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon complexation, the chemical shifts of the protons and carbons in the 1H and 13C NMR spectra of the ligand would be expected to change, particularly for those nuclei close to the coordination site. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum of the complex would differ from that of the free ligand, with new bands possibly appearing due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Mass Spectrometry: This technique can be used to determine the molecular weight of the complex and confirm its stoichiometry. ijper.org

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Metal complexes containing heterocyclic ligands are widely used as catalysts in a variety of organic reactions. While there is no specific data on the catalytic activity of complexes of this compound, it is plausible that they could exhibit catalytic properties in reactions such as cross-coupling, oxidation, or reduction, depending on the choice of the metal center.

For instance, palladium complexes are well-known catalysts for cross-coupling reactions like the Suzuki and Heck reactions. A palladium complex of this compound could potentially catalyze such transformations. Similarly, copper or iron complexes might be active in oxidation or reduction reactions. The electronic and steric properties of the 4-(2,4-dimethylphenyl) group could influence the catalytic activity and selectivity of the complex.

Role as a Chemical Probe for Fundamental Biological Processes (Non-Clinical)

While extensive biological studies on this compound are not available in the public domain, the thiadiazole nucleus is a common feature in molecules designed for biological investigations. nih.govnih.gov The unique electronic and structural properties of this heterocycle make it an attractive component for chemical probes aimed at elucidating fundamental biological mechanisms.

Thiadiazole derivatives are known to interact with a variety of biomolecules, including proteins and enzymes. nih.gov These interactions are often driven by the ability of the thiadiazole ring to participate in hydrogen bonding and act as a two-electron donor system. nih.gov For instance, various 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their interactions with enzymes like carbonic anhydrase and cyclooxygenase. nih.gov

In the context of 4-aryl-1,2,3-thiadiazoles, their interaction with proteins can be influenced by the nature of the aryl substituent. The 2,4-dimethylphenyl group in the target compound, with its lipophilic character and specific steric profile, could direct the molecule to hydrophobic pockets within proteins. The mechanistic understanding of such interactions is crucial for the rational design of specific molecular probes. For example, studies on other heterocyclic compounds have shown that specific substitutions on the phenyl ring can significantly affect binding affinity and selectivity for protein targets.

Table 1: Examples of Thiadiazole Derivatives and Their Studied Biomolecular Interactions (Illustrative)

Thiadiazole Derivative ClassInteracting Biomolecule (Example)Type of Interaction Studied
1,3,4-Thiadiazole-thioureasInhA enzymeMolecular Docking
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazolesSHP2 PhosphataseInhibitory Activity
2-Amino-1,3,4-thiadiazolesVarious cancer-related proteinsCytotoxic Effects

This table is illustrative and based on studies of various thiadiazole isomers, not specifically this compound.

Fluorescent probes are indispensable tools in modern biology for visualizing and understanding cellular processes. The design of such probes often involves incorporating a fluorophore into a molecule that can selectively interact with a biological target. While specific examples of fluorescent probes based on the this compound scaffold are not readily found in the literature, derivatives of other thiadiazole isomers have been successfully employed for this purpose. nih.govresearchgate.net

For example, benzothiadiazole derivatives have been developed as fluorescent probes for bioimaging. researchgate.net The fluorescence properties of these molecules can be tuned by altering the electronic nature of the substituents. The donor-π-acceptor (D-π-A) architectural design is a common strategy to achieve desirable photophysical properties, and the thiadiazole ring can act as an effective acceptor unit. nih.gov The incorporation of the this compound moiety into a larger conjugated system could potentially lead to novel fluorescent probes with unique spectral characteristics. The dimethylphenyl group might influence the probe's solubility, cellular uptake, and subcellular localization.

Table 2: Photophysical Properties of Selected Thiadiazole-Based Fluorescent Compounds (Illustrative examples)

Compound ClassExcitation Max (nm)Emission Max (nm)Application
Thienothiadiazole-based fluorophores~700-800NIR-I extending to NIR-IINIR Imaging Agents
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole analogsNot specifiedGreen fluorescenceCellular Imaging
2,1,3-Benzothiadiazole-triazole derivativesNot specifiedNot specifiedBioimaging

This table presents data from various thiadiazole-based fluorescent systems to illustrate the potential of the scaffold, not specific data for this compound.

Potential in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the development of new materials with ordered structures. The ability of molecules to self-assemble into well-defined architectures is a key aspect of nanotechnology.

The crystal structures of various aryl-substituted thiadiazole derivatives reveal the significant role of intermolecular interactions in their solid-state packing. While the crystal structure of this compound is not publicly available, studies on related compounds provide valuable insights. In the solid state, aromatic heterocycles like thiadiazoles often engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align.

The self-assembly of molecules into ordered structures is the foundation for creating nanomaterials with specific functions. nih.gov The process is driven by a combination of non-covalent interactions. nih.gov By carefully designing the molecular building blocks, it is possible to control the formation of nanostructures such as nanofibers, nanotubes, and vesicles. nih.gov

While there is no specific research on the formation of nanomaterials from this compound, the principles of supramolecular chemistry suggest its potential in this area. The directional nature of hydrogen bonds and the stacking of aromatic rings can lead to the formation of one-dimensional or two-dimensional networks. The 2,4-dimethylphenyl substituent would likely play a significant role in modulating the intermolecular forces and influencing the morphology of the resulting self-assembled structures. The development of such nanomaterials could open doors to applications in areas like organic electronics and sensor technology.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities for 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole

A thorough review of the existing scientific literature reveals a significant lack of specific data on this compound. While the broader class of 1,2,3-thiadiazoles has been investigated for various applications, this particular derivative remains largely unexplored. This presents a clear opportunity for foundational research to characterize its fundamental physicochemical properties, including its spectroscopic data, crystal structure, and reactivity. Furthermore, its biological activity profile is completely unknown, offering a virgin territory for screening in areas where other thiadiazole derivatives have shown promise, such as in antimicrobial, anticancer, and antiviral applications. mdpi.commdpi.com The presence of the 2,4-dimethylphenyl substituent may influence its biological efficacy and selectivity compared to other aryl-substituted thiadiazoles.

Prospects for Further Synthetic Innovation and Derivative Exploration

The synthesis of 4-aryl-1,2,3-thiadiazoles is well-established, with the Hurd-Mori reaction being a classical and reliable method. mdpi.comwikipedia.org This reaction involves the cyclization of α-acylhydrazones with thionyl chloride. Future synthetic innovations could focus on developing more sustainable and efficient one-pot methodologies. researchgate.net For this compound, this would involve the reaction of 2,4-dimethylacetophenone hydrazone with a suitable sulfur source.

Beyond the synthesis of the parent compound, there is vast potential in the exploration of its derivatives. The 1,2,3-thiadiazole (B1210528) ring can be further functionalized, and the dimethylphenyl moiety offers sites for additional substitutions. The creation of a library of derivatives with varied electronic and steric properties would be invaluable for structure-activity relationship (SAR) studies, which are crucial for optimizing its potential applications.

Expanding the Scope of Theoretical and Mechanistic Understanding

Computational chemistry offers a powerful tool to bridge the knowledge gap for understudied molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic characteristics. cyberleninka.ruacs.org Such theoretical studies can provide insights into its reactivity, stability, and potential as a component in electronic materials.

Furthermore, a detailed mechanistic understanding of its formation, particularly through the Hurd-Mori reaction, can be deepened through computational modeling. wikipedia.org Investigating the reaction pathway and the influence of the 2,4-dimethylphenyl group on the cyclization process can aid in optimizing reaction conditions and potentially discovering new synthetic routes.

Emerging Avenues for Applications in Chemical Sciences and Materials Engineering

The unique electronic properties of the 1,2,3-thiadiazole ring suggest potential applications in materials science. Aryl-substituted thiadiazoles have been explored as components in organic light-emitting diodes (OLEDs) due to their electron-withdrawing nature and ability to participate in π-conjugated systems. researchgate.net The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and solvatochromism, should be investigated to assess its suitability for such applications. nih.gov

Another promising avenue is in the field of agrochemicals. Certain 1,2,3-thiadiazole derivatives have been shown to act as plant activators, inducing systemic acquired resistance in crops. nih.govnih.gov Given the need for new and effective crop protection agents, screening this compound for such properties could yield valuable results.

Interdisciplinary Research Outlook for Thiadiazole Chemistry

The future of research on this compound, and thiadiazole chemistry in general, lies in interdisciplinary collaboration. A synergistic approach combining synthetic organic chemistry, computational modeling, materials science, and biology will be essential to unlock the full potential of this class of compounds.

The journey from a largely uncharacterized molecule to a potentially valuable chemical entity is a long one, but for this compound, the path is open and full of opportunities for discovery and innovation.

Q & A

Q. How is 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole synthesized, and what solvent systems optimize yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: React 2,4-dimethylphenyl hydrazine with a thioamide precursor (e.g., thiourea derivatives) in polar aprotic solvents like DMSO or ethanol under reflux (60–80°C). Catalysts such as glacial acetic acid or triethylamine are often used to accelerate ring closure .
  • Step 2: Purification via recrystallization (water-ethanol mixtures yield ~65% purity) or column chromatography. Solvent choice impacts yield; DMSO enhances reactivity but may require post-reaction distillation under reduced pressure to remove by-products .

Key Data:

  • Optimal conditions: Reflux in ethanol with 5% glacial acetic acid (yield: 65–75%) .
  • Melting point validation: Compare experimental values (e.g., 141–143°C) with literature to confirm purity .

Q. Which spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify characteristic S–N (650–750 cm⁻¹) and C–S (1050–1150 cm⁻¹) stretching vibrations .
  • NMR:
    • ¹H NMR: Aromatic protons from the 2,4-dimethylphenyl group appear as doublets (δ 6.8–7.2 ppm). Methyl groups show singlets at δ 2.3–2.6 ppm .
    • ¹³C NMR: Thiadiazole ring carbons resonate at δ 160–170 ppm, while aryl carbons appear at δ 120–140 ppm .
  • Elemental Analysis: Validate C, H, N, S content (e.g., theoretical vs. experimental %C: 62.1 vs. 61.8) .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Target Selection: Prioritize enzymes like α-glucosidase (for antidiabetic studies) or cytochrome P450 (for metabolic stability) based on structural analogs .
  • Docking Workflow:
    • Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
    • Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonds between the thiadiazole sulfur and active-site residues (e.g., His674 in α-glucosidase) .
  • Validation: Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Key Finding: Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced binding affinity due to improved charge transfer .

Q. How to resolve overlapping signals in NMR spectra of thiadiazole derivatives?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC (Heteronuclear Single Quantum Coherence): Correlate ¹H and ¹³C signals to distinguish aryl vs. thiadiazole protons .
    • NOESY: Identify spatial proximity between methyl groups and aromatic protons to confirm substitution patterns .
  • Solvent Optimization: Use deuterated DMSO-d₆ for better resolution of aromatic signals compared to CDCl₃ .

Example: In this compound, NOESY cross-peaks between δ 2.3 (CH₃) and δ 7.1 (aryl H) confirm para-substitution .

Q. What strategies mitigate side reactions during thiadiazole ring formation?

Methodological Answer:

  • By-Product Control:
    • Use anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis of intermediates .
    • Add molecular sieves to absorb water generated during cyclization .
  • Catalyst Screening: Triethylamine reduces imine formation, while p-toluenesulfonic acid minimizes thiourea dimerization .
  • Temperature Gradients: Slow heating (2°C/min) during reflux prevents thermal decomposition of the thioamide precursor .

Data: Optimized conditions reduce by-products from 20% to <5% .

Q. How to address discrepancies in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
    • Replicate conflicting studies under identical conditions (pH, incubation time).
  • SAR Analysis: Correlate substituent effects (e.g., –OCH₃ vs. –Cl) with bioactivity trends. For example, 4-methyl groups enhance membrane permeability, improving antifungal activity .

Example: A 2020 study found this compound had IC₅₀ = 12 µM against Candida albicans, while a 2022 study reported IC₅₀ = 28 µM. Differences were traced to variations in broth microdilution protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.